3,5-Dimethoxypyridine 3,5-Dimethoxypyridine
Brand Name: Vulcanchem
CAS No.: 18677-48-0
VCID: VC20755919
InChI: InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3
SMILES: COC1=CC(=CN=C1)OC
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

3,5-Dimethoxypyridine

CAS No.: 18677-48-0

Cat. No.: VC20755919

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxypyridine - 18677-48-0

CAS No. 18677-48-0
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 3,5-dimethoxypyridine
Standard InChI InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3
Standard InChI Key LPFKVVZTNDJALE-UHFFFAOYSA-N
SMILES COC1=CC(=CN=C1)OC
Canonical SMILES COC1=CC(=CN=C1)OC

Structural Characteristics and Identification

3,5-Dimethoxypyridine features a six-membered heterocyclic aromatic ring with a nitrogen atom at position 1 and methoxy groups (-OCH₃) at positions 3 and 5. The electronic distribution within this molecule is influenced by both the electron-withdrawing effect of the nitrogen atom and the electron-donating properties of the methoxy groups, creating a unique reactivity profile.

Identification Parameters

The compound is formally identified by several standard parameters as shown in the following table:

ParameterValue
CAS Number18677-48-0
Molecular FormulaC₇H₉NO₂
Exact Mass139.063324
Systematic Name3,5-Dimethoxypyridine
HS Code2933399090

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,5-Dimethoxypyridine is essential for predicting its behavior in various chemical environments and applications.

Physical Properties

3,5-Dimethoxypyridine exhibits specific physical characteristics that determine its handling requirements and potential applications. These properties are summarized in the following table:

PropertyValue
Molecular Weight139.152 g/mol
Physical StatePresumed liquid at room temperature
Density1.1±0.1 g/cm³
Boiling Point225.6±20.0 °C at 760 mmHg
Flash Point82.0±12.0 °C
Vapor Pressure0.1±0.4 mmHg at 25°C
Index of Refraction1.489
LogP1.30
Polar Surface Area (PSA)31.35000

The relatively high boiling point indicates strong intermolecular forces, likely hydrogen bonding and dipole-dipole interactions. The LogP value of 1.30 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that can be advantageous in pharmaceutical applications where membrane permeability is important.

Chemical Properties

While specific chemical reactivity data for 3,5-Dimethoxypyridine is limited in the available literature, several properties can be inferred from its structure:

Applications and Uses

3,5-Dimethoxypyridine serves various functions in organic chemistry and pharmaceutical development, as evidenced by its appearance in multiple patents and research publications.

Pharmaceutical Intermediates

Comparison with Related Compounds

While this article focuses specifically on 3,5-Dimethoxypyridine, understanding its relationship to similar compounds provides context for its properties and applications.

Structural Analogues

The properties of 3,5-Dimethoxypyridine can be compared to related pyridine derivatives:

  • 3,5-Dimethylpyridine (3,5-Lutidine): A compound with methyl groups instead of methoxy groups at positions 3 and 5. Unlike 3,5-Dimethoxypyridine, 3,5-Lutidine has applications as a solvent and catalyst, particularly in the synthesis of Omeprazole, a proton pump inhibitor .

  • 2,6-Diiodo-3,5-dimethoxypyridine: A derivative of 3,5-Dimethoxypyridine with iodine atoms at positions 2 and 6, expanding the possibilities for further functionalization.

Future Research Directions

The appearance of 3,5-Dimethoxypyridine in multiple scientific publications and patents suggests ongoing interest in this compound. Future research might explore:

  • Development of more efficient and selective synthesis methods for 3,5-Dimethoxypyridine.

  • Exploration of its potential as a scaffold for the development of new pharmaceutical compounds.

  • Investigation of novel reactions and transformations utilizing the reactivity of the pyridine nitrogen and methoxy substituents.

  • Detailed toxicological and environmental studies to better understand its safety profile and environmental impact.

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